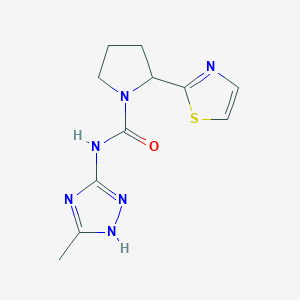
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide: is a complex organic compound that features a triazole ring, a thiazole ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the triazole and thiazole rings with the pyrrolidine ring using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly in the areas of anti-cancer and anti-microbial research.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
- N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-sulfonamide
Uniqueness
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of triazole, thiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-7-13-10(16-15-7)14-11(18)17-5-2-3-8(17)9-12-4-6-19-9/h4,6,8H,2-3,5H2,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXNFQHVRRXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)NC(=O)N2CCCC2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[6-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,4-diazepan-5-one](/img/structure/B6094832.png)
![7-(2-Methoxyethyl)-2-(1-phenylcyclopropanecarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094844.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(3-methoxyphenoxy)methyl]piperidine](/img/structure/B6094859.png)
![3-[2-(1-AZEPANYL)-1-DIAZENYL]-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE](/img/structure/B6094863.png)
![1-(4-chlorophenyl)-N-({1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6094875.png)
![2-[1-(2-fluorobenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B6094879.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine](/img/structure/B6094886.png)
![N-(3-Chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-YL]guanidine](/img/structure/B6094895.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-IODOBENZAMIDE](/img/structure/B6094900.png)
![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
![(1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B6094912.png)
![(2E)-4-(2-CHLOROPHENYL)-2-(2-FURYLMETHYLENE)-4-OXO-N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]BUTANAMIDE](/img/structure/B6094917.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6094919.png)
